molecular formula C13H22ClN3O B1378257 1-[4-(1-Aminoethyl)phenyl]-3,3-diethylurea hydrochloride CAS No. 1394042-44-4

1-[4-(1-Aminoethyl)phenyl]-3,3-diethylurea hydrochloride

Cat. No. B1378257
M. Wt: 271.78 g/mol
InChI Key: SDCALWATBMQUNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(1-Aminoethyl)phenyl]-3,3-diethylurea hydrochloride (1-AEPH) is an organic compound that is used as an intermediate in the synthesis of pharmaceuticals and other compounds. It is a white, crystalline solid that is soluble in water and some organic solvents. 1-AEPH has a wide range of applications in the pharmaceutical, chemical, and food industries, and is used as a reagent in various laboratory experiments.

Scientific Research Applications

  • Corrosion Inhibition : α-Aminophosphonates, related to 1-[4-(1-Aminoethyl)phenyl]-3,3-diethylurea hydrochloride, have been shown to be effective corrosion inhibitors for mild steel in hydrochloric acid, useful in industrial pickling processes. These compounds act as mixed-type inhibitors and show high inhibition efficiency, as demonstrated through both experimental and theoretical methods (Gupta et al., 2017).

  • Antitumor Activity : Tertiary aminoalkanol hydrochlorides, which are structurally similar to the compound , have been synthesized and tested for their antitumor activity. These compounds have shown promising results in inhibiting tumor growth, highlighting their potential in cancer research (Isakhanyan et al., 2016).

  • Antibacterial and Anti-HIV Studies : Derivatives of 3,4-dimethoxy phenyl ethyl-1,3,5-triazinyl thiourea, which are chemically related to the compound , have been tested for their antibacterial and anti-HIV activities. These studies are crucial for the development of new therapeutic agents (Patel et al., 2007).

  • Herbicide Transformation during Water Disinfection : Phenylurea compounds, similar to 1-[4-(1-Aminoethyl)phenyl]-3,3-diethylurea hydrochloride, have been studied for their transformation during drinking water disinfection. This research has implications for understanding how herbicides contaminate water supplies and the effectiveness of water treatment processes (Chusaksri et al., 2012).

  • Detection of Metal Ions : Certain phenyl-thiourea compounds, which are structurally related, have been used as probes for the detection of metal ions like chromium(III). This highlights their potential application in environmental monitoring and biological systems (Xu et al., 2014).

  • Bioremediation of Herbicides : Phenylurea herbicides, similar to the compound , have been investigated for their bioremediation using cyclodextrin-based technologies. This research is significant for addressing soil and water contamination by herbicides (Villaverde et al., 2012).

properties

IUPAC Name

3-[4-(1-aminoethyl)phenyl]-1,1-diethylurea;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O.ClH/c1-4-16(5-2)13(17)15-12-8-6-11(7-9-12)10(3)14;/h6-10H,4-5,14H2,1-3H3,(H,15,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDCALWATBMQUNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)NC1=CC=C(C=C1)C(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(1-Aminoethyl)phenyl]-3,3-diethylurea hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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